2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Description

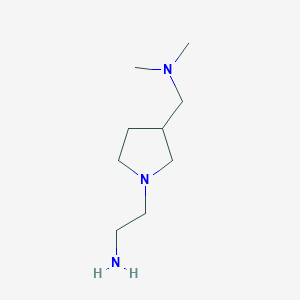

Chemical Structure: 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine (CAS: 1353981-12-0) is a diamine featuring a pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group, linked to an ethylamine side chain. The compound's molecular weight is 171.29 g/mol .

Properties

IUPAC Name |

2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)7-9-3-5-12(8-9)6-4-10/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBLNMULDUNRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Simpler amines or partially reduced intermediates.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a pharmacophore in the development of new drugs targeting various biological pathways.

Case Study: Antibacterial Activity

Research has shown that modifications of compounds similar to 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can enhance antibacterial properties. For instance, derivatives with similar structures have demonstrated activity against resistant strains of E. coli and A. baumannii, highlighting the importance of the dimethylamino group in improving efficacy against Gram-negative bacteria .

| Compound | Activity Against E. coli (MIC) | Activity Against A. baumannii (MIC) |

|---|---|---|

| 2d | Reduced MIC shift observed | Enhanced activity noted |

| 2e | Significant reduction in activity | Marked decrease in efficacy |

Neuropathic Pain Models

The compound's structural features have been leveraged in studies focusing on pain management. Analogues of this compound have been evaluated for their analgesic properties in neuropathic pain models, demonstrating significant efficacy without severe side effects .

Case Study: Analgesic Efficacy

In a rat model of neuropathic pain, certain derivatives exhibited dose-dependent analgesic effects, indicating that modifications to the basic structure can lead to enhanced therapeutic profiles.

| Compound | ED50 (mg/kg) | Max Efficacy (%) |

|---|---|---|

| Compound A | 0.9 | 60 |

| Compound B | 1.5 | 50 |

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable template for SAR studies aimed at optimizing binding affinity and selectivity for various targets, such as TRPV1 receptors involved in pain signaling.

Findings from SAR Studies

Research indicates that specific modifications to the pyrrolidine ring and the dimethylamino group can significantly influence binding potency and biological activity, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

- Dimethylaminomethyl Substituent: Introduces steric bulk and electron-donating effects, influencing solubility and binding interactions.

- Ethylamine Chain : Provides a terminal primary amine, critical for reactivity and biological interactions.

This compound is listed in pharmaceutical catalogs as a building block for drug discovery, particularly in the synthesis of enzyme modulators .

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Structure-Activity Relationship (SAR) Insights

- Enzyme Potency: In glucokinase activators, the target compound's dimethylaminomethyl group improves potency (EC₅₀ ~6 nM) compared to unsubstituted pyrrolidine analogs (EC₅₀ ~20–40 nM) . This is attributed to additional van der Waals interactions in the enzyme's C-pocket.

- Substituent Effects: Electron-Donating Groups: Dimethylamino groups increase basicity, favoring protonation at physiological pH, which enhances target binding . Steric Bulk: Bulky substituents (e.g., phenyl) may reduce solubility but improve selectivity for hydrophobic binding pockets . Heterocyclic Moieties: Compounds like 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine exhibit distinct bioactivity profiles, such as antistaphylococcal properties, due to heteroaromatic interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound's dimethylaminomethyl group balances lipophilicity and solubility, whereas phenyl-substituted analogs (e.g., 2-(3-phenylpyrrolidin-1-yl)ethylamine) exhibit lower aqueous solubility .

- ADMET Profiles: Absorption: Ethylamine derivatives with smaller substituents (e.g., methyl) show better membrane permeability . Metabolism: Dimethylamino groups may undergo N-demethylation, a common metabolic pathway for tertiary amines .

Biological Activity

The compound 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, often referred to as DMPEA, is a derivative of pyrrolidine that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, supported by data tables and diverse research findings.

Synthesis of DMPEA

DMPEA can be synthesized through various methods, including the Mannich reaction, which involves the condensation of a secondary amine with formaldehyde and a carbonyl compound. This reaction is pivotal in generating beta-amino ketones, which are crucial for the biological activity of related compounds. The synthesis process typically yields high purity and can be modified to introduce various substituents that may enhance biological activity.

Antimicrobial Activity

Research indicates that DMPEA exhibits significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated varying degrees of activity against Staphylococcus aureus and other ESKAPE pathogens. The effectiveness of DMPEA against these bacteria suggests its potential as a lead compound in antibiotic development .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial activity |

| Escherichia coli | Variable activity |

| Klebsiella pneumoniae | Notable inhibition |

Anticancer Properties

DMPEA has also been investigated for its anticancer potential. In vitro studies have shown that derivatives containing the pyrrolidine structure can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways, potentially linked to the compound's ability to inhibit specific kinases involved in cancer progression .

| Cancer Cell Line | Effect |

|---|---|

| FaDu | Induction of apoptosis |

| MCF-7 | Cytotoxic effects observed |

Structure-Activity Relationships (SAR)

The biological activity of DMPEA and its derivatives is closely related to their structural characteristics. Modifications in the alkyl groups attached to the nitrogen atoms significantly influence both potency and selectivity for various biological targets. For instance, increasing steric hindrance around the nitrogen atom tends to enhance antibacterial activity while sometimes reducing anticancer efficacy .

Case Studies

- Antimicrobial Activity Case Study : A study conducted on a series of DMPEA derivatives revealed that certain substitutions led to enhanced activity against resistant strains of bacteria. For example, compounds with electron-donating groups showed improved interaction with bacterial membranes, leading to increased permeability and subsequent bacterial death .

- Anticancer Activity Case Study : In another investigation, DMPEA was tested against multiple cancer cell lines. Results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This finding suggests that DMPEA could be developed further as a therapeutic agent in oncology .

Q & A

Q. What safety protocols are essential for handling this compound due to its potential neuroactivity?

- Methodology : Follow GHS Category 2 guidelines (acute toxicity). Use fume hoods for powder handling, and conduct in vivo studies under institutional animal care protocols (IACUC) to assess CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.